N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide, such as thioxopyrimidines and their condensed analogs, has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis
The chemical reactions involving compounds like this compound are diverse. In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Future Directions
The future directions for research on N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide and similar compounds are promising. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
It’s known that compounds with similar structures have been evaluated for their anti-tubercular activity, suggesting that they may affect the biochemical pathways related to tuberculosis .
Result of Action
Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds have been evaluated in vitro .
Properties
IUPAC Name |
N-[6-[2-oxo-2-(propylamino)ethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-2-10-17-14(21)11-23-15-9-8-13(19-20-15)18-16(22)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTOOGOIXDDVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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